molecular formula C20H22FN3O3S B2837261 N-(4-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 833430-20-9

N-(4-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2837261
CAS No.: 833430-20-9
M. Wt: 403.47
InChI Key: ZZBZXHHYHMFVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrazolyl group, and a methanesulfonamide group

Scientific Research Applications

N-(4-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Future Directions

Future research could focus on further exploring the potential applications of this compound, particularly given the interesting properties of fluorinated pyrazoles . For instance, they are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Further studies could also investigate the compound’s interaction with various biological targets and its potential use in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the methanesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.

Mechanism of Action

The mechanism of action of N-(4-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[4-[3-(3-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(15-5-4-6-16(21)11-15)12-18(22-24)14-7-9-17(10-8-14)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBZXHHYHMFVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.